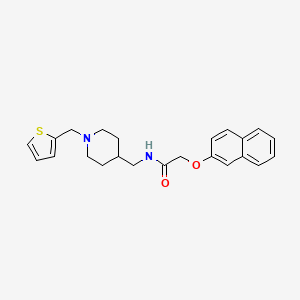![molecular formula C25H25ClN2OS B2984026 (3'-chloro-[1,1'-biphenyl]-4-yl)(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)methanone CAS No. 2034522-07-9](/img/structure/B2984026.png)
(3'-chloro-[1,1'-biphenyl]-4-yl)(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3’-chloro-[1,1’-biphenyl]-4-yl)(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)methanone is a complex organic compound that features a biphenyl core substituted with a chloro group and a methanone moiety linked to a piperidine ring fused with a dihydrothienopyridine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3’-chloro-[1,1’-biphenyl]-4-yl)(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)methanone typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of the Chloro Group: Chlorination of the biphenyl core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Synthesis of the Dihydrothienopyridine-Piperidine Moiety: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Coupling of the Two Moieties: The final step involves coupling the biphenyl core with the dihydrothienopyridine-piperidine moiety using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group on the biphenyl core can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology
Drug Development: The compound’s structure suggests potential as a pharmacophore in the development of new therapeutic agents, particularly for neurological disorders.
Medicine
Therapeutic Agents: Its potential as a therapeutic agent for conditions such as Alzheimer’s disease and schizophrenia is being explored due to its interaction with specific neural receptors.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Wirkmechanismus
The compound exerts its effects primarily through interaction with specific molecular targets, such as neural receptors or enzymes. The biphenyl core and the piperidine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3’-chloro-[1,1’-biphenyl]-4-yl)(4-(piperidin-1-yl)methanone): Lacks the dihydrothienopyridine moiety, which may affect its binding affinity and specificity.
(3’-chloro-[1,1’-biphenyl]-4-yl)(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone): Lacks the piperidine ring, potentially altering its pharmacokinetic properties.
Uniqueness
The presence of both the dihydrothienopyridine and piperidine moieties in (3’-chloro-[1,1’-biphenyl]-4-yl)(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)methanone provides a unique combination of structural features that enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
[4-(3-chlorophenyl)phenyl]-[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN2OS/c26-22-3-1-2-20(16-22)18-4-6-19(7-5-18)25(29)27-12-8-23(9-13-27)28-14-10-24-21(17-28)11-15-30-24/h1-7,11,15-16,23H,8-10,12-14,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKZICXGLZZBNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC3=C(C2)C=CS3)C(=O)C4=CC=C(C=C4)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-fluorophenyl)-5-(pyridin-4-yl)-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2983949.png)

![N-(Cyanomethyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2983951.png)
![Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B2983954.png)
![3-(1-(3-(trifluoromethoxy)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2983957.png)
![1-Methyl-2-[4-(methylsulfanyl)styryl]pyridinium iodide](/img/structure/B2983958.png)
![[(2R)-5-Oxo-2-pyrrolidinyl]acetic acid](/img/structure/B2983959.png)

![N-[(4-ethenylphenyl)methyl]-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2983961.png)


![N-{2-[5-(2-ethoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2983966.png)
